molecular formula C13H8N2O B6231453 5-(3-formylphenyl)pyridine-2-carbonitrile CAS No. 1431470-22-2

5-(3-formylphenyl)pyridine-2-carbonitrile

Cat. No. B6231453
CAS RN: 1431470-22-2
M. Wt: 208.2
InChI Key:
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Description

5-(3-formylphenyl)pyridine-2-carbonitrile (5-FPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family of compounds and is often used as a starting material for the synthesis of other organic compounds. 5-FPC has been studied extensively in the areas of organic synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

5-(3-formylphenyl)pyridine-2-carbonitrile has been used extensively in scientific research, particularly in the areas of organic synthesis, biochemical and physiological research, and drug development. In organic synthesis, 5-(3-formylphenyl)pyridine-2-carbonitrile is often used as a starting material for the synthesis of other organic compounds. In biochemical and physiological research, 5-(3-formylphenyl)pyridine-2-carbonitrile has been used to study the effects of various drugs and compounds on the body. It has also been used in drug development, as it can be used to create new drugs or modify existing drugs.

Mechanism of Action

The mechanism of action of 5-(3-formylphenyl)pyridine-2-carbonitrile is not fully understood. However, it is thought to act as a proton donor and acceptor, which can alter the pH of the surrounding environment. It has also been suggested that 5-(3-formylphenyl)pyridine-2-carbonitrile may act as an inhibitor of certain enzyme activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-formylphenyl)pyridine-2-carbonitrile are not fully understood. However, it has been suggested that 5-(3-formylphenyl)pyridine-2-carbonitrile may have an effect on the production of certain hormones and neurotransmitters, as well as the activity of certain enzymes. It has also been suggested that 5-(3-formylphenyl)pyridine-2-carbonitrile may have an effect on the metabolism of certain drugs and compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-formylphenyl)pyridine-2-carbonitrile in lab experiments is its wide range of applications. It can be used in a variety of different experiments, from organic synthesis to drug development. However, there are some limitations to using 5-(3-formylphenyl)pyridine-2-carbonitrile in lab experiments. For example, it can be difficult to separate 5-(3-formylphenyl)pyridine-2-carbonitrile from other compounds in a mixture, and it can be toxic in high concentrations.

Future Directions

There are several potential future directions for research on 5-(3-formylphenyl)pyridine-2-carbonitrile. Further research could be done to better understand the biochemical and physiological effects of 5-(3-formylphenyl)pyridine-2-carbonitrile. Additionally, research could be done to develop new methods for the synthesis of 5-(3-formylphenyl)pyridine-2-carbonitrile, as well as ways to more effectively separate 5-(3-formylphenyl)pyridine-2-carbonitrile from other compounds. Finally, research could be done to explore the potential therapeutic applications of 5-(3-formylphenyl)pyridine-2-carbonitrile, such as its use in drug development and its potential use as an inhibitor of certain enzyme activities.

Synthesis Methods

5-(3-formylphenyl)pyridine-2-carbonitrile can be synthesized using a variety of methods. The most commonly used method is the formylation of pyridine with formic acid in the presence of a catalyst, such as aluminum chloride or zinc chloride. This reaction yields a mixture of 5-(3-formylphenyl)pyridine-2-carbonitrile and 4-FPC, which can be separated through column chromatography. Other methods for the synthesis of 5-(3-formylphenyl)pyridine-2-carbonitrile include the use of aldehydes and acid chlorides, as well as the use of a palladium-catalyzed reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-formylphenyl)pyridine-2-carbonitrile involves the reaction of 3-formylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the desired product.", "Starting Materials": [ "3-formylbenzaldehyde", "2-cyanopyridine", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-formylbenzaldehyde and 2-cyanopyridine in a suitable solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] }

CAS RN

1431470-22-2

Product Name

5-(3-formylphenyl)pyridine-2-carbonitrile

Molecular Formula

C13H8N2O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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